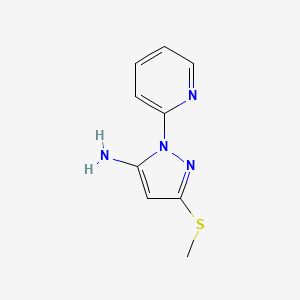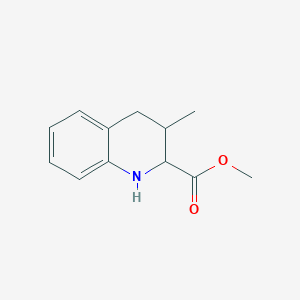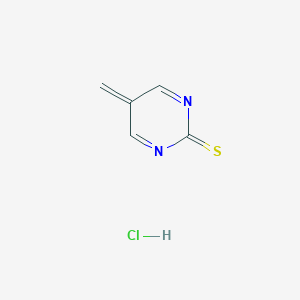
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
准备方法
The synthesis of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reaction of 2-methylpiperidine with 1,2,3,4-tetrahydroquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
化学反应分析
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
科学研究应用
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
6-(2-Methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring.
Tetrahydroquinoline: A partially saturated derivative of quinoline.
2-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Each of these compounds has unique properties and applications, and the presence of the 6-(2-Methylpiperidin-1-yl) group in 1,2,3,4-tetrahydroquinoline hydrochloride imparts specific characteristics that make it valuable for certain research and industrial applications.
属性
分子式 |
C15H23ClN2 |
|---|---|
分子量 |
266.81 g/mol |
IUPAC 名称 |
6-(2-methylpiperidin-1-yl)-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c1-12-5-2-3-10-17(12)14-7-8-15-13(11-14)6-4-9-16-15;/h7-8,11-12,16H,2-6,9-10H2,1H3;1H |
InChI 键 |
ASGQTAVRHDLVKU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1C2=CC3=C(C=C2)NCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)

![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B12315295.png)

![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)






